molecular formula C6H5Cl2N B183930 2,4-Dichloro-6-methylpyridine CAS No. 42779-56-6

2,4-Dichloro-6-methylpyridine

Cat. No.: B183930
CAS No.: 42779-56-6
M. Wt: 162.01 g/mol
InChI Key: WUGTXQVNSRFDNV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the use of organolithium reagents . Another method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with glacial acetic acid, followed by treatment with hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methyl group attached to it . The chlorine atoms are located at the 2nd and 4th positions, and the methyl group is at the 6th position .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 210.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 100.5±11.5 °C . It is slightly soluble in water .

Scientific Research Applications

Applications in Synthesis and Chemical Reactions

2,4-Dichloro-6-methylpyridine and its derivatives play a crucial role in the field of chemical synthesis, serving as key intermediates and reactants in various chemical reactions. For example, the synthesis of 2-Amino-6-bromopyridine from 2-amino-6-methylpyridine involves several chemical processes including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. The study investigated the effects of different reaction conditions on yield, achieving a total yield of 34.6%. The product's structure was confirmed using IR and 1H NMR spectroscopy (Xu Liang, 2010).

Furthermore, research into the regioselective nucleophilic substitution of halopyridines, including this compound, has shown that introducing a trialkylsilyl group at certain positions can direct the substitution to occur selectively at the 6-(2-) position, overcoming a long-standing challenge in synthesizing certain substituted pyridines (M. Schlosser, Thierry Rausis, Carla Bobbio, 2005).

Catalytic and Coordination Applications

The coordination compounds of oligopyridine ligands, including this compound derivatives, find applications in diverse research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. Specifically, terpyridines and their transition metal complexes are catalysts in a broad range of reactions, from artificial photosynthesis and biochemical transformations to polymerization reactions. The review discusses the scope and limitations of these applications, particularly in organic and macromolecular chemistry (Andreas Winter, George R. Newkome, Ulrich S. Schubert, 2011).

Structural and Molecular Analysis

Studies also focus on the structural and molecular aspects of this compound derivatives. For instance, an investigation into the structure, vibrational, electronic, NBO, and NMR analyses of molecules including 2-chloro-4-methyl-5-nitropyridine and 2-chloro-6-methylpyridine was conducted using experimental and theoretical approaches. The study provided insights into the stability, charge delocalization, molecular electrostatic potentials, and reactivity of these compounds (G. Velraj, S. Soundharam, C. Sridevi, 2015).

Safety and Hazards

2,4-Dichloro-6-methylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The relevant papers on this compound include research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . Another paper discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .

Properties

IUPAC Name

2,4-dichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGTXQVNSRFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474777
Record name 2,4-dichloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-56-6
Record name 2,4-dichloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2,4-dichloro-6-methylpyridine in the synthesis of new analgesic compounds?

A1: The research paper describes the molecular modification of anpirtoline, a known non-opioid analgesic, to develop new potential painkillers []. In this context, this compound serves as a building block in the synthesis of a new class of anpirtoline analogs. Specifically, it reacts with piperidine-4-thiol through nucleophilic substitution to yield 4-chloro-6-methyl-2-(piperidin-4-ylsulfanyl)pyridine (compound 7 in the paper) []. This new compound is part of a series designed to explore the structure-activity relationships and potentially identify molecules with improved analgesic properties compared to the original anpirtoline.

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